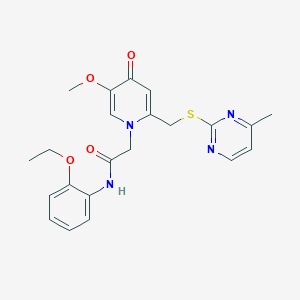

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-4-30-19-8-6-5-7-17(19)25-21(28)13-26-12-20(29-3)18(27)11-16(26)14-31-22-23-10-9-15(2)24-22/h5-12H,4,13-14H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIVBSNKHNJRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, often referred to as G862-0464, is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests multiple mechanisms of action, particularly in the context of enzyme inhibition and antioxidant properties.

Chemical Structure and Properties

The molecular formula of G862-0464 is , with a molecular weight of 440.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a pyridine ring, methoxy groups, and a thioether linkage.

Biological Activity Overview

Research indicates that G862-0464 exhibits significant biological activities, particularly as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The following sections detail its biological activities based on recent studies.

1. Aldose Reductase Inhibition

ALR2 is a key target for the development of drugs aimed at alleviating complications associated with diabetes. G862-0464 has been shown to inhibit ALR2 effectively, with studies reporting IC50 values indicative of potent inhibitory action. For instance, derivatives similar to G862-0464 have demonstrated IC50 values ranging from 0.789 μM to higher concentrations, depending on structural modifications .

Table 1: ALR2 Inhibition Potency of Related Compounds

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| G862-0464 | TBD | TBD |

| Eparlestat | 17.37 | 1.0 |

| Hydroxypyridinone derivative (7l) | 0.789 | 25.23 |

2. Antioxidant Activity

G862-0464 also exhibits antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases. Compounds structurally related to G862-0464 have shown significant radical scavenging activity in assays like DPPH and lipid peroxidation suppression.

Table 2: Antioxidant Activity of Related Compounds

| Compound | DPPH Scavenging Rate (%) | MDA Inhibition Rate (%) |

|---|---|---|

| G862-0464 | TBD | TBD |

| Trolox | 11.89 | 74.82 ± 1.82 |

| Hydroxypyridinone derivative (7k) | TBD | 90.73 ± 3.97 |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of G862-0464, exploring their potential as multifunctional agents that combine ALR2 inhibition with antioxidant capabilities. For example, compounds derived from hydroxypyridinones have been highlighted for their dual action against oxidative stress and enzyme inhibition .

Study Example

In a comparative study, several derivatives were tested for their ability to inhibit lipid peroxidation and DPPH radical scavenging. The results indicated that modifications to the pyridine ring significantly enhanced both enzyme inhibition and antioxidant activity.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step protocols, typically starting with functionalization of the pyridine or pyrimidine core. For example:

- Step 1 : Formation of the pyridinone ring via condensation of 5-methoxy-4-oxopyridine derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the ethoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are critical for maintaining solubility .

- Intermediate Isolation : Key intermediates include thioether-linked pyrimidine derivatives, which are purified via column chromatography using gradients of ethyl acetate/hexane .

Q. How is structural integrity confirmed post-synthesis?

Analytical methods include:

- NMR Spectroscopy : and NMR (e.g., δ 3.8 ppm for -OCH₃ groups, δ 7.5-8.1 ppm for aromatic protons) to verify substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 430.2 [M+1] for related acetamide derivatives) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the thioether linkage?

- Temperature Control : Reactions involving thiol-methylation (e.g., using (4-methylpyrimidin-2-yl)thio groups) require temperatures between -20°C and 0°C to minimize disulfide byproducts .

- Catalysts : Use of TMSOTf (trimethylsilyl triflate) or NIS (N-iodosuccinimide) for regioselective activation of thiol groups .

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of sulfur-containing intermediates .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with modified substituents (e.g., ethoxy vs. methoxy groups) to identify pharmacophores. For example, replacing 4-methylpyrimidin-2-yl with 4-nitrophenyl alters enzyme binding affinity .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or oxidoreductases). This clarifies why certain substituents enhance bioactivity .

Q. How do researchers address low solubility in pharmacokinetic studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) at non-critical positions .

- Co-solvent Systems : Use cyclodextrin-based formulations or PEG mixtures to enhance aqueous solubility without altering bioactivity .

Methodological Challenges

Q. What techniques validate the compound’s stability under physiological conditions?

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. For example, the 4-oxopyridine ring may hydrolyze in acidic conditions .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C for most acetamide derivatives) .

Q. How are enantiomeric impurities controlled during synthesis?

- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key coupling steps .

Comparative Analysis

Q. How does this compound compare to structurally similar thienopyrimidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.